(E)-2-Methyl-3-hexene
Overview
Description
(E)-2-Methyl-3-hexene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “E” notation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a structural isomer of other hexenes and is notable for its specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-2-Methyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-3-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are used to promote the selective formation of the E-isomer.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Methyl-3-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or aldehydes.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon results in the formation of 2-methylhexane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Diols or aldehydes.
Reduction: 2-Methylhexane.
Substitution: Dibromo derivatives.
Scientific Research Applications
(E)-2-Methyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of alkene reactions and stereochemistry.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has potential implications for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-hexene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and new functional groups are introduced. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(Z)-2-Methyl-3-hexene: The Z-isomer of 2-Methyl-3-hexene, where the highest priority substituents are on the same side of the double bond.
2-Methyl-2-hexene: An isomer with the double bond located at a different position.
3-Hexene: A simpler alkene without the methyl substituent.
Uniqueness: (E)-2-Methyl-3-hexene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its E-configuration makes it distinct from its Z-isomer and other positional isomers, leading to different physical and chemical properties.
Properties
IUPAC Name |
(E)-2-methylhex-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHWBWTVLDTP-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879000 | |
Record name | (3E)-2-Methyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692-24-0, 42154-69-8, 4914-89-0 | |
Record name | (3E)-2-Methyl-3-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2-Methylhex-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042154698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-Methyl-3-hexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3E)-2-Methyl-3-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-methylhex-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-Methyl-3-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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